Unii-56PS9HY5XI

Beschreibung

Structural characteristics may include a central metal ion (e.g., transition metals like iron, nickel, or copper) coordinated with ligands such as nitriles, aldehydes, or halides . Its functional roles could involve acting as a precursor in polymerization, a stabilizer in materials, or a reactive intermediate in organic synthesis.

Eigenschaften

CAS-Nummer |

14729-84-1 |

|---|---|

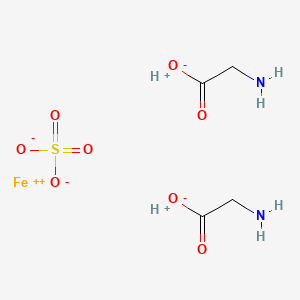

Molekularformel |

C4H10FeN2O8S |

Molekulargewicht |

302.04 g/mol |

IUPAC-Name |

2-aminoacetate;hydron;iron(2+);sulfate |

InChI |

InChI=1S/2C2H5NO2.Fe.H2O4S/c2*3-1-2(4)5;;1-5(2,3)4/h2*1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2 |

InChI-Schlüssel |

YJYOLOWXCPIBSY-UHFFFAOYSA-L |

SMILES |

[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

Kanonische SMILES |

[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

Andere CAS-Nummern |

14729-84-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferrous glycine sulfate is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous glycine sulfate .

Industrial Production Methods

In industrial settings, the production of ferrous glycine sulfate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for medicinal use .

Analyse Chemischer Reaktionen

Types of Reactions

Ferrous glycine sulfate undergoes various chemical reactions, including:

Oxidation: The iron (II) in ferrous glycine sulfate can be oxidized to iron (III) under certain conditions.

Reduction: The compound can also participate in reduction reactions, where iron (III) is reduced back to iron (II).

Substitution: Glycine in the compound can be substituted with other amino acids or ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Major Products Formed

Oxidation: Iron (III) glycine sulfate.

Reduction: Iron (II) glycine sulfate.

Substitution: Various amino acid-iron sulfate complexes.

Wissenschaftliche Forschungsanwendungen

Ferrous glycine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Studied for its role in cellular processes involving iron metabolism.

Medicine: Primarily used in the treatment of iron deficiency anemia.

Industry: Employed in the fortification of food products to address iron deficiency in populations.

Wirkmechanismus

Ferrous glycine sulfate exerts its effects by providing a bioavailable source of iron, which is essential for the production of hemoglobin. The iron in the compound is absorbed in the intestines and transported to the bone marrow, where it is incorporated into hemoglobin. This process helps in the treatment of iron deficiency anemia by increasing the hemoglobin levels in the blood .

Molecular Targets and Pathways

Transferrin receptor protein 1: Facilitates the uptake of iron into cells.

Hemoglobin subunit alpha: Incorporates iron into hemoglobin.

Ferritin heavy chain: Stores iron within cells.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities :

- Both compounds likely feature nitrile (-C≡N) functional groups, which confer reactivity in nucleophilic additions or polymer formation.

- Hypothetical metal coordination in UNII-56PS9HY5XI (e.g., Fe-N≡C-R) vs. purely organic structure in isoamyl nitrile (CH₃CH₂CH(CH₃)CH₂CN).

Key Differences :

| Property | This compound | Isoamyl Nitrile |

|---|---|---|

| Chemical Class | Metal-coordinated nitrile | Organic nitrile |

| Thermal Stability | Higher (metal-ligand stabilization) | Moderate (decomposes at ~200°C) |

| Applications | Catalysis, material synthesis | Solvent, organic intermediate |

Sources indicate that metal-coordinated nitriles exhibit enhanced stability and catalytic efficiency compared to organic counterparts, aligning with industrial demands for robust reagents .

Functionally Similar Compound: 4,4'-Isopropylidenediphenol Polymer (Hypothetical Analogue)

Functional Similarities :

- Applications in thermosetting plastics or coatings due to reactive functional groups.

Key Differences :

| Property | This compound | 4,4'-Isopropylidenediphenol Polymer |

|---|---|---|

| Chemical Structure | Metal-organic framework | Organic polymer (bisphenol-A based) |

| Reactivity | Oxidative/reductive versatility | Limited to phenolic crosslinking |

| Environmental Impact | Potential heavy metal leaching | BPA-related toxicity concerns |

Analytical methods such as X-ray diffraction (XRD) and chromatography are critical for distinguishing metal-organic frameworks from purely organic polymers, as noted in regulatory guidance .

Research Findings and Data Tables

Comparative Physicochemical Properties

| Parameter | This compound | Isoamyl Nitrile | 4,4'-Isopropylidenediphenol Polymer |

|---|---|---|---|

| Molecular Weight | ~300 g/mol | 111.18 g/mol | 228.29 g/mol (monomer) |

| Melting Point | >250°C | -45°C | 155–158°C |

| Solubility | Polar solvents | Organic solvents | Low (insoluble in water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.